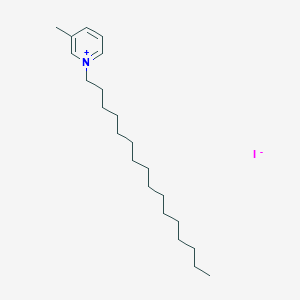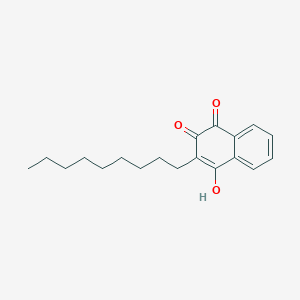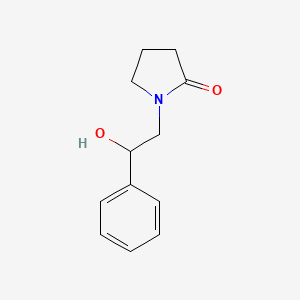
2-Propen-1-amine, N-methyl-3-phenyl-3-(o-tolyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propen-1-amine, N-methyl-3-phenyl-3-(o-tolyl)-, hydrochloride is a chemical compound with the molecular formula C17H20ClN and a molecular weight of 273.8004 . This compound is a derivative of amines, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair.
Vorbereitungsmethoden
The synthesis of 2-Propen-1-amine, N-methyl-3-phenyl-3-(o-tolyl)-, hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. The specific synthetic routes and reaction conditions can vary, but generally, the process involves the following steps:
Starting Materials: The synthesis begins with the selection of suitable starting materials, such as N-methyl-3-phenyl-3-(o-tolyl)-2-propen-1-amine.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst or reagent that facilitates the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain the pure compound.
Industrial production methods may involve large-scale synthesis using automated equipment and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
2-Propen-1-amine, N-methyl-3-phenyl-3-(o-tolyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for substitution reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Propen-1-amine, N-methyl-3-phenyl-3-(o-tolyl)-, hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound may be used in biological studies to investigate its effects on cellular processes and molecular interactions.
Medicine: Research may explore its potential therapeutic applications, including its effects on specific biological targets and pathways.
Industry: The compound can be used in the development of new materials, pharmaceuticals, and other industrial products.
Wirkmechanismus
The mechanism of action of 2-Propen-1-amine, N-methyl-3-phenyl-3-(o-tolyl)-, hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
2-Propen-1-amine, N-methyl-3-phenyl-3-(o-tolyl)-, hydrochloride can be compared with other similar compounds, such as:
N-Methyl-3-phenyl-3-(p-tolyl)-2-propen-1-amine: This compound has a similar structure but with a different substitution pattern on the aromatic ring.
N-Methyl-3-phenyl-3-(m-tolyl)-2-propen-1-amine: Another similar compound with a different substitution pattern on the aromatic ring.
N-Methyl-3-phenyl-3-(o-tolyl)-2-propen-1-amine: This compound is closely related but lacks the hydrochloride group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride group, which can influence its chemical properties and biological activity.
Eigenschaften
CAS-Nummer |
21165-65-1 |
|---|---|
Molekularformel |
C17H20ClN |
Molekulargewicht |
273.8 g/mol |
IUPAC-Name |
N-methyl-3-(2-methylphenyl)-3-phenylprop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C17H19N.ClH/c1-14-8-6-7-11-16(14)17(12-13-18-2)15-9-4-3-5-10-15;/h3-12,18H,13H2,1-2H3;1H |
InChI-Schlüssel |
VCFUJWHEYRPYSG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(=CCNC)C2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



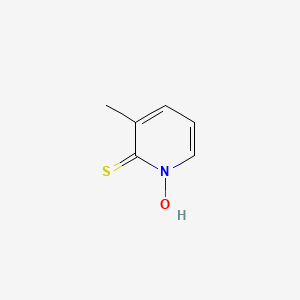
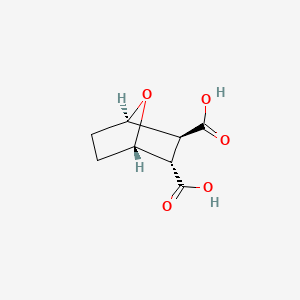
![2-Ethyl-2,3-dihydroimidazo[2,1-a]phthalazine](/img/structure/B14710739.png)
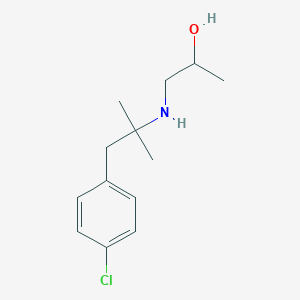

![3,6,6-Trimethyl-2-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydro-6h-benzo[c]chromen-1-ol](/img/structure/B14710758.png)


![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14710768.png)
